3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a highly specialized chemical compound. Its complex structure features multiple functional groups that make it a valuable molecule for various scientific research and industrial applications. Understanding its synthesis, reactions, and applications can provide insights into its unique properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves multiple steps:
Formation of Intermediate Phthalazinone: : Begin with the cyclization of hydrazine with phthalic anhydride to form 4-oxo-3,4-dihydrophthalazin-1(2H)-one.
Alkylation Step: : The intermediate is then alkylated using 2-(pyrrolidin-1-yl)ethyl chloride to introduce the pyrrolidine group.
Formation of Benzamide Derivative: : The final step involves the coupling of the alkylated intermediate with 3-cyanobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound may be achieved through optimized reaction conditions. This involves the use of continuous flow reactors to improve yield and reduce reaction time, as well as the careful control of temperature and pH to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Potentially transforming the phthalazinone moiety.
Reduction: : Targeting the cyano or carbonyl groups.
Substitution: : Particularly nucleophilic substitutions at the benzamide or phthalazinone sites.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Examples include ammonia, amines, or hydroxide ions.
Major Products Formed
The major products depend on the type of reaction. For instance:
Oxidation: : May yield carboxylated derivatives.
Reduction: : Could produce amines or alcohols.
Substitution: : New functionalized derivatives at various sites.
Scientific Research Applications
3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is widely utilized in multiple fields:
Chemistry
Used as a building block for synthesizing complex organic molecules.
Applied in studying the reactivity of phthalazinone derivatives.
Biology
Serves as a ligand in binding studies involving enzymes or receptors.
Employed in the design of bioactive compounds for various biological assays.
Medicine
Explored as a potential therapeutic agent due to its unique chemical structure.
Investigated for its pharmacokinetic properties and interactions with biological targets.
Industry
Used in the development of novel materials with specific properties.
Applied in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The pyrrolidine and benzamide moieties enable the molecule to form hydrogen bonds, van der Waals interactions, and hydrophobic contacts, influencing the biological activity. The cyano group can also participate in nucleophilic attacks, affecting the mechanism.
Comparison with Similar Compounds
Compared to other similar compounds, 3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide stands out due to its unique combination of functional groups, which provide distinctive reactivity and biological interactions.
Similar Compounds
N-substituted phthalazinones: : Varying the substituents on the phthalazinone core can lead to different reactivities and applications.
Benzamide derivatives: : Variations in the benzamide structure can influence the compound's biological activity and chemical properties.
Cyano-substituted aromatics: : The cyano group imparts specific electronic properties, making these compounds useful in various chemical contexts.
Properties
IUPAC Name |
3-cyano-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c24-15-17-6-5-7-18(14-17)22(29)25-16-21-19-8-1-2-9-20(19)23(30)28(26-21)13-12-27-10-3-4-11-27/h1-2,5-9,14H,3-4,10-13,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNJTKFXMOTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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